molecular formula C17H15ClN2O2 B14158249 1-(4-Chloropyridin-2-yl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione CAS No. 579446-24-5

1-(4-Chloropyridin-2-yl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione

Cat. No.: B14158249
CAS No.: 579446-24-5
M. Wt: 314.8 g/mol
InChI Key: CVZWNNVBAWFGGL-UHFFFAOYSA-N
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Description

1-(4-Chloropyridin-2-yl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione is a chemical compound with a complex structure, featuring a pyrrolidine-2,5-dione core substituted with a 4-chloropyridin-2-yl group and a 4-methylphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloropyridin-2-yl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-Chloropyridin-2-yl Group: This step often involves a nucleophilic substitution reaction where a suitable pyridine derivative is reacted with the pyrrolidine-2,5-dione core.

    Attachment of the 4-Methylphenylmethyl Group: This can be accomplished through a Friedel-Crafts alkylation reaction, where the pyrrolidine-2,5-dione core is alkylated with a 4-methylbenzyl halide in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloropyridin-2-yl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution with sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Chloropyridin-2-yl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chloropyridin-2-yl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylphenyl)-2,5-pyrrolidinedione: Similar structure but lacks the 4-chloropyridin-2-yl group.

    1-(4-Chlorophenyl)-2,5-pyrrolidinedione: Similar structure but lacks the 4-methylphenylmethyl group.

Uniqueness

1-(4-Chloropyridin-2-yl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione is unique due to the presence of both the 4-chloropyridin-2-yl and 4-methylphenylmethyl groups, which confer distinct chemical and biological properties. This combination of substituents can enhance the compound’s reactivity, stability, and potential biological activity compared to similar compounds.

Properties

CAS No.

579446-24-5

Molecular Formula

C17H15ClN2O2

Molecular Weight

314.8 g/mol

IUPAC Name

1-(4-chloropyridin-2-yl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C17H15ClN2O2/c1-11-2-4-12(5-3-11)8-13-9-16(21)20(17(13)22)15-10-14(18)6-7-19-15/h2-7,10,13H,8-9H2,1H3

InChI Key

CVZWNNVBAWFGGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2CC(=O)N(C2=O)C3=NC=CC(=C3)Cl

solubility

13.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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